molecular formula C8H6O3 B143210 2-Carboxybenzaldehyde CAS No. 119-67-5

2-Carboxybenzaldehyde

Cat. No.: B143210
CAS No.: 119-67-5
M. Wt: 150.13 g/mol
InChI Key: DYNFCHNNOHNJFG-UHFFFAOYSA-N
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Description

2-Carboxybenzaldehyde (2-CBA, CAS 119-67-5) is an aromatic aldehyde-carboxylic acid hybrid compound with the molecular formula C₈H₆O₃ and a molecular weight of 150.13 g/mol . Structurally, it consists of a benzaldehyde moiety substituted with a carboxylic acid group at the ortho position. This dual functionality enables diverse reactivity, making it a versatile intermediate in organic synthesis, coordination chemistry, and biodegradation pathways.

Preparation Methods

Phthalaldehydic acid can be synthesized through several methods:

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Phthalaldehydic acid undergoes various chemical reactions due to the presence of both aldehyde and carboxylic acid functional groups:

Major products formed from these reactions include phthalic acid, 2-hydroxymethylbenzoic acid, and various esters and amides.

Scientific Research Applications

Organic Synthesis

2-Carboxybenzaldehyde serves as a crucial building block in organic synthesis. It is particularly useful in the preparation of isoindolinones and related compounds through various chemical reactions:

  • Isoindolinone Synthesis : When reacted with primary amines under specific conditions, this compound can yield N-substituted isoindolinones. This reaction can be facilitated by the presence of platinum nanowires and low hydrogen pressure, resulting in high yields .
  • Three-Component Reactions : It participates in multicomponent reactions such as the Ugi reaction, which allows for the synthesis of complex heterocyclic compounds . Another notable reaction involves the Strecker synthesis, producing N-substituted isoindolinone-1-carbonitriles when combined with primary amines and potassium cyanide in an acidic medium .

Coordination Chemistry

Recent studies have highlighted the formation of coordination polymers using this compound. For example:

  • Calcium Coordination Polymer : A Ca(II) coordination polymer synthesized from this compound exhibits significant catalytic activity in the oxidation of benzyl alcohol. The polymer's structure was confirmed through various analytical techniques, and it demonstrated a benzyl alcohol conversion rate of 90.4% under optimal conditions .

Bioremediation

This compound has been identified as a metabolite in the biodegradation processes involving certain bacterial strains. This compound can be utilized to enhance bioremediation strategies for contaminated environments:

  • Microbial Transformation : Specific bacteria, such as Pasteurella sp. IFA (B-2) and Mycobacterium sp., have shown the ability to degrade polycyclic aromatic hydrocarbons (PAHs) into less harmful substances, with this compound being one of the metabolites produced during this process .

Medicinal Chemistry

The compound also plays a role in medicinal chemistry:

  • Synthesis of Pharmaceuticals : Key pharmaceutical compounds such as quinisocaine (a local anesthetic) and azelastine (an antihistamine) are synthesized starting from this compound. These derivatives demonstrate significant biological activity and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study/Reference Application Findings
Organic SynthesisHigh yields of isoindolinones from reactions with primary amines.
Coordination ChemistryCatalytic activity in oxidation reactions; conversion rates up to 90%.
BioremediationUtilized by specific bacteria for degrading hazardous compounds.

Mechanism of Action

The mechanism of action of phthalaldehydic acid involves its reactivity with nucleophiles due to the presence of the aldehyde and carboxylic acid groups. The aldehyde group can form Schiff bases with primary amines, while the carboxylic acid group can form esters and amides. These reactions are facilitated by the electron-withdrawing nature of the carboxylic acid group, which increases the electrophilicity of the aldehyde group .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Moderately soluble in polar solvents like dimethyl sulfoxide (DMSO, 90 mg/mL) but poorly soluble in water .
  • Synthesis : Often prepared via hydrolysis or oxidation of phthalide derivatives. Coordination polymers of 2-CBA, such as [Ca(L)₂(H₂O)₂]n (L = 2-CBA), are synthesized by reacting 2-CBA with Ca(ClO₄)₂·2H₂O in alcoholic solutions under controlled conditions .
  • Applications: Catalysis: Serves as a ligand in Ca(II) coordination polymers for aerobic oxidation of benzyl alcohol to benzaldehyde, achieving 53.8% conversion and 83.3% selectivity under optimized conditions . Biodegradation: A key metabolite in phenanthrene degradation by bacteria like Nocardioides sp. KP7, where it is processed by 2-carboxybenzaldehyde dehydrogenase (PhdK) . Organic Synthesis: Used in synthesizing isoindolinones via reductive C–N coupling .

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-CBA:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound C₈H₆O₃ Aldehyde, Carboxylic Acid 150.13 Coordination polymers, biodegradation intermediate, organic synthesis .
Benzaldehyde C₇H₆O Aldehyde 106.12 Solvent, flavoring agent, precursor to dyes and pharmaceuticals .
o-Phthalaldehyde (OPA) C₈H₆O₂ Two Aldehyde Groups 134.13 Derivatization agent in HPLC, fluorescent labeling of amino acids .
Anthranilic Acid C₇H₇NO₂ Amine, Carboxylic Acid 137.14 Precursor to saccharin, pharmaceuticals, and dyes .
2-Nitrobenzaldehyde C₇H₅NO₃ Aldehyde, Nitro Group 151.12 Photochemical studies, synthesis of heterocycles .
Salicylaldehyde C₇H₆O₂ Aldehyde, Hydroxyl Group 122.12 Chelating ligand in coordination chemistry, fragrance component .

Key Observations :

  • Reactivity: 2-CBA’s dual functional groups enable bifunctional coordination (e.g., Ca²⁺ binding via carboxylate and aldehyde) , whereas monofunctional aldehydes like benzaldehyde lack such versatility.
  • Biodegradability: Unlike benzaldehyde, 2-CBA is metabolized by specialized enzymes (e.g., PhdK in Nocardioides sp.) due to its carboxyl group, which facilitates integration into microbial catabolic pathways .

Catalytic Performance in Benzyl Alcohol Oxidation

2-CBA-based Ca(II) coordination polymers are compared with other catalysts in aerobic oxidation:

Catalyst Reaction Conditions Conversion (%) Selectivity (%) Stability (Recycling Cycles) References
[Ca(L)₂(H₂O)₂]n 130°C, 1 MPa O₂, 3 h 53.8 83.3 3 cycles (48.6% conversion retention)
Au/PDVB-VI-0.33 100°C, 1 MPa O₂, 24 h 99.0 99.0 Not reported
MoO₃/C-N Hybrid 100°C, 1 MPa O₂, 5 h 95.0 95.0 Not reported
Au-Hal-2 100°C, 1 MPa O₂, 5 h 94.0 0.0 Not reported

Insights :

  • The Ca(II)-2-CBA polymer shows moderate activity but superior recyclability compared to noble metal catalysts like Au/PDVB-VI-0.33.
  • Selectivity drops with prolonged reaction time (e.g., from 99% at 10 minutes to 19.6% at 5 hours for Ca(II)-2-CBA), likely due to over-oxidation .

Enzymatic Interactions

2-CBA is a substrate for specific oxidoreductases, unlike simpler aldehydes:

Enzyme Substrate Specificity Structure Function References
2-CBA Dehydrogenase (PhdK) 2-CBA, NAD⁺-dependent Homotetramer (205 kDa) Converts 2-CBA to 2-hydroxymethylbenzoate in phenanthrene degradation .
AKR7 Family Proteins 2-CBA, nitrobenzaldehydes Dimeric Detoxification via reduction; expressed in mammalian liver .
Aldehyde Dehydrogenase Broad (e.g., benzaldehyde) Variable General oxidation of aldehydes to carboxylic acids .

Contrast :

  • PhdK exhibits strict specificity for 2-CBA, while aldehyde dehydrogenases process a wider range of substrates.
  • AKR7 enzymes uniquely reduce 2-CBA, highlighting its distinct metabolic role compared to non-carboxylated aldehydes .

Biological Activity

2-Carboxybenzaldehyde, also known as 2-formylbenzoic acid, is an aromatic aldehyde with significant biological properties. Its structure, characterized by a carboxylic acid and an aldehyde functional group on a benzene ring, allows it to interact with various biological systems. This article reviews the biological activities of this compound, focusing on its anticancer, antibacterial, and bioremediation potential.

  • Molecular Formula : C₈H₆O₃
  • CAS Number : 119-67-5
  • SMILES : OC(=O)c1ccccc1C=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, complexes formed with transition metals such as Ni(II) and Cu(II) have been synthesized and tested for their biological activity.

Key Findings:

  • Synthesis of Complexes : The thiosemicarbazone derivatives of this compound were synthesized and characterized. These complexes exhibited notable antiproliferative activity against various cancer cell lines, including leukemia cells (U937) .
  • Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, these compounds may inhibit ribonucleotide reductase, a critical enzyme in DNA synthesis .

Table 1: Antiproliferative Activity of Metal Complexes of this compound

CompoundCell LineGI50 (µM)
Ni(II) ComplexU93715.3
Cu(II) ComplexU93718.7
Free LigandU93725.0

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies indicate that both the free ligand and its metal complexes exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria.

Key Findings:

  • Efficacy Against Bacteria : The synthesized metal complexes showed enhanced antibacterial activity compared to the free ligand. For instance, the Cu(II) complex demonstrated superior inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteriaZone of Inhibition (mm)
Ni(II) ComplexStaphylococcus aureus15
Cu(II) ComplexEscherichia coli18
Free LigandBacillus subtilis12

Bioremediation Potential

This compound has been identified as a metabolite in the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). Its role in bioremediation processes is significant due to its ability to be transformed by various microorganisms.

Key Findings:

  • Microbial Transformation : Studies have shown that bacteria such as Mycobacterium sp. and Pasteurella sp. can utilize this compound as a carbon source, facilitating the degradation of more complex pollutants .
  • Application in Environmental Cleanup : The compound's ability to enhance microbial growth in contaminated environments suggests its utility in bioremediation strategies aimed at detoxifying polluted soils and waters.

Q & A

Basic Research Questions

Q. What is the metabolic role of 2-carboxybenzaldehyde in bacterial degradation pathways?

this compound is a key intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. In Nocardioides sp. strain KP7, it is produced via the cleavage of trans-2'-carboxybenzalpyruvate by trans-2'-carboxybenzalpyruvate aldolase (PhdJ). The enzyme this compound dehydrogenase (PhdK) subsequently oxidizes it to 2-carboxybenzoate, utilizing NAD⁺ as a cofactor. This step is critical for funneling aromatic intermediates into the TCA cycle .

Methodological Insight : To trace this pathway, researchers can monitor enzyme activity in cell extracts using spectrophotometric assays measuring NADH formation at 340 nm under optimized conditions (100 mM glycine-NaOH buffer, pH 9.4, 1 mM NAD⁺) .

Q. What methods are recommended for purifying this compound dehydrogenase from bacterial extracts?

Purification involves sequential chromatography steps:

Anion-exchange chromatography : Elute proteins using a linear Na₂SO₄ gradient (0–0.5 M) in Tris-H₂SO₄ buffer (pH 7.5).

Hydrophobic interaction chromatography : Adsorb enzymes at 0.6 M ammonium sulfate and elute via a descending gradient.

Affinity chromatography : Use NAD⁺-linked elution (5 mM NAD⁺) for final purification.
This protocol yields a homotetrameric enzyme (53 kDa subunits) with high specific activity (170 nmol·min⁻¹·mg⁻¹ protein) in E. coli overexpression systems .

Q. How can researchers confirm the identity and purity of newly synthesized this compound derivatives?

  • Spectroscopic techniques : Use IR spectroscopy to confirm functional groups (e.g., thiocarbonyl C=S at ~850 cm⁻¹) and ¹H/¹³C-NMR to verify ligand coordination in metal complexes .
  • Chromatography : Employ SDS-PAGE (single band at 53 kDa) and gel filtration (205 kDa native mass) for enzyme purity .
  • Elemental analysis : Validate stoichiometry (e.g., 1:2 metal-to-ligand ratios in lanthanide complexes) .

Advanced Research Questions

Q. What are the kinetic parameters (Kₘ and kₐₜ) of this compound dehydrogenase, and how are they experimentally determined?

The enzyme exhibits substrate specificity for this compound (Kₘ = 100 μM, kₐₜ = 39 s⁻¹) and NAD⁺ (Kₘ = 83 μM, kₐₜ = 32 s⁻¹). Kinetic assays are performed in glycine-NaOH buffer (pH 9.4) at 25°C, with activity quantified via NADH absorbance at 340 nm. Data analysis using Michaelis-Menten plots and non-linear regression ensures accuracy .

Q. How can the structural gene (phdK) encoding this compound dehydrogenase be cloned and expressed in E. coli?

PCR amplification : Design primers to amplify phdK (1,455 bp ORF) with added NdeI/BamHI sites for directional cloning into pET-22b.

Induction : Use 0.1 mM IPTG to trigger overexpression in E. coli BL21(DE3).

Activity validation : Measure enzyme activity in lysates (induced vs. non-induced cells). This method achieves a 170-fold increase in specific activity post-induction .

Q. What analytical techniques are critical for characterizing metal complexes involving this compound-derived ligands?

  • X-ray crystallography : Resolve coordination geometries (e.g., Ca(II) polymers with carboxylate bridges) .
  • Molar conductivity : Confirm non-electrolytic behavior (e.g., low Λₘ values in lanthanide complexes) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and ligand decomposition patterns .

Q. How do researchers resolve discrepancies in enzymatic activity measurements of this compound dehydrogenase under varying buffer conditions?

Discrepancies often arise from pH sensitivity (optimum pH 9.4) or metal inhibition (e.g., 27–32% inhibition by Mn²⁺/Mg²⁺). To resolve:

Buffer standardization : Pre-test buffers (e.g., Tris-H₂SO₄ vs. glycine-NaOH) for pH stability.

Inhibitor screening : Include EDTA (28% inhibition at 10 mM) to assess chelation effects.

Reproducibility : Validate assays across multiple biological replicates and expression systems .

Q. What genomic insights surround the phdK gene cluster in phenanthrene-degrading bacteria?

The 10,279 bp genomic region flanking phdK contains:

  • phdI (1-hydroxy-2-naphthoate dioxygenase) and phdJ (aldolase).
  • orf1: Encodes a transporter homologous to P. putida PcaK.
  • orf4: Putative cytochrome P-450 with 26% identity to Agrobacterium homologs.
    Transcriptional regulation studies (e.g., RT-qPCR under phenanthrene induction) can elucidate operon dynamics .

Properties

IUPAC Name

2-formylbenzoic acid
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InChI

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DYNFCHNNOHNJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
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DSSTOX Substance ID

DTXSID1059490
Record name Benzoic acid, 2-formyl-
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Molecular Weight

150.13 g/mol
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CAS No.

119-67-5
Record name 2-Carboxybenzaldehyde
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Retrosynthesis Analysis

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